3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol
Overview
Description
3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is a heterocyclic compound featuring a bromine atom, a phenol group, and a pyrazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the phenol group imparts unique chemical properties, making it a versatile scaffold for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Phenol Group Introduction: The phenol group can be introduced through various methods, including the hydroxylation of the aromatic ring using reagents such as hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Substituted phenol derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenol group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
3-Bromo-5-(1H-pyrazol-4-yl)-phenol: Lacks the methyl group on the pyrazole ring.
3-Bromo-5-(1-methyl-1H-pyrazol-3-yl)-phenol: The position of the pyrazole ring is different.
3-Bromo-5-(1-methyl-1H-pyrazol-5-yl)-phenol: The position of the pyrazole ring is different.
Uniqueness: 3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)-phenol is unique due to the specific positioning of the bromine atom, phenol group, and the methyl-substituted pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-bromo-5-(1-methylpyrazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-6-8(5-12-13)7-2-9(11)4-10(14)3-7/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVPZRJSBOSPPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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